(2-Cyclopropylphenyl)methanamine

Lipophilicity Drug design Physicochemical profiling

(2‑Cyclopropylphenyl)methanamine (2‑cyclopropylbenzylamine) is a primary benzylamine substituted with a cyclopropyl ring at the ortho position of the aromatic ring. It serves as a versatile building block in medicinal chemistry, particularly for constructing nitrogen‑containing heterocycles and as a precursor for amide, imine, and sulfonamide derivatives.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 118184-66-0
Cat. No. B039418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylphenyl)methanamine
CAS118184-66-0
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC=C2CN
InChIInChI=1S/C10H13N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2
InChIKeyXSUSWKYDSROWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyclopropylphenyl)methanamine (CAS 118184-66-0) – Core Identity and Procurement-Relevant Profile


(2‑Cyclopropylphenyl)methanamine (2‑cyclopropylbenzylamine) is a primary benzylamine substituted with a cyclopropyl ring at the ortho position of the aromatic ring [1]. It serves as a versatile building block in medicinal chemistry, particularly for constructing nitrogen‑containing heterocycles and as a precursor for amide, imine, and sulfonamide derivatives . The ortho‑cyclopropyl motif confers a distinct conformational and electronic profile compared with the meta‑ and para‑substituted isomers, making the compound a non‑interchangeable starting material in structure‑activity relationship (SAR) campaigns .

(2-Cyclopropylphenyl)methanamine (CAS 118184-66-0) – Why Regioisomeric or Scaffold Analogs Cannot Be Freely Substituted


The position of the cyclopropyl substituent on the phenyl ring fundamentally alters lipophilicity, boiling point, and biological target engagement, meaning the ortho‑substituted (2‑cyclopropylphenyl)methanamine cannot be replaced by its meta‑ (CAS 852877‑59‑9) or para‑ (CAS 118184‑67‑1) isomers without changing key physicochemical and pharmacological properties [1]. In tranylcypromine‑derived chemical series, shifting the aryl substitution from ortho to para yielded up to a 100‑fold change in LSD1 inhibitory potency, demonstrating that subtle positional changes produce large functional differences [2].

(2-Cyclopropylphenyl)methanamine (CAS 118184-66-0) – Quantitative Differentiation Evidence Guide


Reduced Lipophilicity Versus the para‑Isomer Impacts Formulation and Permeability Predictions

The ortho‑cyclopropyl derivative exhibits a lower predicted LogP than the para‑substituted analog, translating to a measurable difference in lipophilicity‑driven properties such as solubility and membrane permeability [1].

Lipophilicity Drug design Physicochemical profiling

Lower Boiling Point Versus the para‑Isomer Simplifies Purification and Handling

The ortho isomer boils approximately 13 °C lower than the para isomer, which can facilitate distillation‑based purification and reduce thermal stress during large‑scale synthesis .

Boiling point Purification Process chemistry

Ortho‑Cyclopropylphenyl Motif Delivers Nanomolar USP1 Inhibition in a Purinone Series

A purinone derivative containing the (2‑cyclopropylphenyl)methanamine scaffold displayed an IC50 of 50 nM against ubiquitin‑specific protease 1 (USP1) in a high‑throughput screening assay [1]. Although direct regioisomeric comparison data within the same patent are not disclosed, the ortho‑cyclopropyl motif is explicitly claimed, indicating a structure‑activity preference.

USP1 inhibitor Cancer Ubiquitin

Regiochemistry‑Dependent LSD1/MAO Inhibition in Tranylcypromine Analogs Supports Ortho‑Specific SAR

In a series of N‑(2‑, 3‑, and 4‑(2‑aminocyclopropyl)phenyl)benzamides, moving the benzamide substituent from the ortho to the para position increased anti‑LSD1 potency by up to two orders of magnitude, while ortho‑substituted analogs were the least potent [1]. Although the core scaffold differs from (2‑cyclopropylphenyl)methanamine, the study demonstrates that the position of the cyclopropyl‑bearing aryl group is a critical determinant of biological activity.

LSD1 MAO Epigenetics Leukemia

Predicted pKa and LogD Differentiate Ortho Isomer from Benzylamine and para Analog

The predicted pKa of (2‑cyclopropylphenyl)methanamine (9.24) is comparable to that of the para isomer (predicted ~9.3), but the LogD at pH 7.4 is significantly lower for the ortho isomer (–0.17) versus the para isomer (predicted ~0.2), reflecting differences in ionization and distribution behavior [1].

pKa LogD Ionization Drug likeness

Ortho‑Cyclopropyl Substituent Enables Unique Heterocycle Synthesis Routes

The ortho position of the cyclopropyl group in (2‑cyclopropylphenyl)methanamine facilitates intramolecular cyclization reactions that are sterically disfavored for the meta and para isomers, enabling the direct construction of nitrogen‑containing heterocycles such as indolines, tetrahydroquinolines, and benzimidazoles . This synthetic advantage is explicitly cited by vendors as a key reason for selecting the ortho isomer over other regioisomers.

Heterocycle synthesis Building block Medicinal chemistry

(2-Cyclopropylphenyl)methanamine (CAS 118184-66-0) – Optimal Research and Industrial Application Scenarios


USP1‑Targeted Cancer Probe and Lead Optimization

The demonstrated 50 nM USP1 inhibitory activity of a purinone derivative incorporating the (2‑cyclopropylphenyl)methanamine fragment supports its use as a key intermediate in USP1‑focused oncology programs [1]. Researchers can prioritize this ortho‑cyclopropyl building block to explore SAR around the aryl region while maintaining nanomolar potency.

Regiochemistry‑Dependent CNS Drug Discovery Libraries

Because the ortho, meta, and para cyclopropylbenzylamine isomers exhibit different LogD and pKa values [1][2], and because the tranylcypromine series shows strong regioisomer‑dependent LSD1/MAO activity [3], (2‑cyclopropylphenyl)methanamine should be included as a distinct member of CNS‑oriented screening libraries to probe the effect of ortho substitution on target engagement, blood‑brain barrier penetration, and selectivity.

Physicochemical Property Optimization in Early Lead Development

The ortho isomer’s lower LogP (1.88 vs. 2.14), lower boiling point (249 °C vs. 262.6 °C), and distinct LogD at pH 7.4 (–0.17) make it a valuable analog in property‑driven medicinal chemistry campaigns where fine‑tuning lipophilicity and purification efficiency is critical [1][2].

Efficient Synthesis of Ortho‑Fused Nitrogen Heterocycles

The proximity of the primary amine and the ortho‑cyclopropyl group facilitates intramolecular cyclization strategies, enabling the rapid construction of complex heterocyclic scaffolds. Medicinal chemistry teams seeking to expand their compound collections with benzimidazole, indoline, or tetrahydroquinoline derivatives can leverage this synthetic advantage to reduce step count [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Cyclopropylphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.